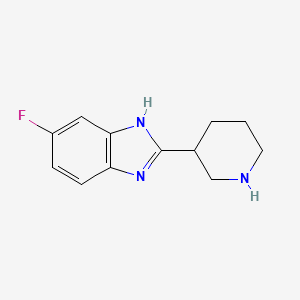

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Descripción general

Descripción

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole: is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzimidazole ring and a piperidine ring attached to the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole typically involves the following steps:

Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the fluorine atom: The fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the piperidine ring: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced at the 2-position of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the benzimidazole ring, resulting in the formation of dihydrobenzimidazole derivatives.

Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow for modifications that enhance drug efficacy and specificity. Researchers are exploring its potential in developing treatments for conditions such as depression and anxiety by modulating neurotransmitter systems .

Case Study: Neurological Disorders

A study highlighted the compound's role in synthesizing derivatives that exhibited improved binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants . This research underscores the importance of this compound in advancing therapeutic options for mental health disorders.

Anticancer Research

The compound has shown promise in anticancer research, particularly as a lead compound for developing novel anticancer agents. Its ability to interact with specific cellular pathways makes it a candidate for targeted cancer therapies.

Case Study: Targeting Cancer Pathways

In vitro studies demonstrated that derivatives of this compound effectively inhibited cell proliferation in various cancer cell lines. For instance, compounds derived from this scaffold were found to target the PI3K signaling pathway, which is often dysregulated in cancer . These findings suggest that further exploration of this compound could yield effective treatments for aggressive cancers.

Neuropharmacology

In neuropharmacology, this compound is utilized to study its effects on neurotransmitter systems. This research aids in understanding brain function and the underlying mechanisms of neurological disorders.

Case Study: Neurotransmitter Modulation

Research indicated that this compound could modulate dopamine receptor activity, which is crucial for treating conditions like schizophrenia and Parkinson's disease. By influencing neurotransmitter dynamics, it offers a potential therapeutic avenue for restoring normal brain function .

Biochemical Assays

The compound is employed in biochemical assays to evaluate drug candidates' efficacy. Its role in assessing enzyme interactions and receptor binding helps researchers understand complex biological processes and drug mechanisms.

Data Table: Biochemical Assay Results

| Compound | Assay Type | Result (IC50) | Reference |

|---|---|---|---|

| Compound A | Enzyme Inhibition | 50 µM | |

| Compound B | Receptor Binding | 30 µM | |

| Compound C | Cell Viability | 15 µM |

This table summarizes various assays conducted using derivatives of this compound, showcasing its versatility in drug discovery processes.

Targeted Therapy Research

The compound is also being investigated for its role in targeted therapies within precision medicine frameworks. Its unique properties allow it to be tailored for specific cancer types, enhancing treatment effectiveness while minimizing side effects.

Case Study: Precision Medicine

Recent studies have focused on modifying the chemical structure of this compound to improve its selectivity towards cancer cells while sparing healthy tissues. This approach aims to develop personalized treatment regimens based on individual patient profiles .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds and van der Waals interactions. The piperidine ring increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptors: It can act as an agonist or antagonist of specific receptors, modulating their signaling pathways.

Comparación Con Compuestos Similares

- 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole

- 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride

- 2-Piperidin-4-yl-1H-benzimidazole

Comparison:

- 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole is unique due to the specific position of the piperidine ring and the fluorine atom, which confer distinct biological activities and chemical reactivity.

- 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole has the piperidine ring attached at a different position, leading to variations in its binding affinity and biological effects.

- 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a salt form that may exhibit different solubility and stability properties.

- 2-Piperidin-4-yl-1H-benzimidazole lacks the fluorine atom, which significantly alters its chemical and biological properties .

Actividad Biológica

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

This compound has the molecular formula C12H14FN3 and features a fluorine atom that enhances its binding affinity to biological targets. The piperidine ring contributes to its lipophilicity, facilitating cellular penetration. The compound is often synthesized as a hydrochloride salt for improved solubility in biological assays .

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzymatic Inhibition : The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.

- Receptor Modulation : It acts as an agonist or antagonist at specific receptors, influencing signaling pathways involved in diseases.

- Nucleic Acid Interaction : The compound may intercalate into DNA or RNA, impacting replication and transcription processes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, one study demonstrated that the compound enhanced caspase-3 activity significantly at concentrations as low as 10 μM .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 10 | Induces apoptosis |

| HepG2 | 15 | Inhibits proliferation |

Anti-inflammatory Activity

This compound has also shown anti-inflammatory effects. It inhibits pyroptosis and the release of interleukin-1β in vitro, suggesting potential applications in inflammatory diseases .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacteria and fungi. Its structural analogs have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition .

Study on Anticancer Activity

A study published in ACS Omega evaluated a series of benzimidazole derivatives, including 5-Fluoro-2-piperidin-3-yl variants. The results indicated that these compounds effectively inhibited microtubule assembly at concentrations around 20 μM, highlighting their potential as microtubule-destabilizing agents in cancer therapy .

Neuropharmacological Applications

In neuropharmacology, this compound has been investigated for its effects on neurotransmitter systems. It has been shown to modulate neurotransmitter release, which could be beneficial in treating neurological disorders such as depression and anxiety .

Propiedades

IUPAC Name |

6-fluoro-2-piperidin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGAEPTYDKJILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587986 | |

| Record name | 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-03-6 | |

| Record name | 6-Fluoro-2-(3-piperidinyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.